4-((2,2-Dimethoxyethyl)thio)phenol
Description
Properties
Molecular Formula |
C10H14O3S |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
4-(2,2-dimethoxyethylsulfanyl)phenol |
InChI |
InChI=1S/C10H14O3S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10-11H,7H2,1-2H3 |
InChI Key |
ZWBMMRILWYGGIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(CSC1=CC=C(C=C1)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among related compounds are summarized below:
Key Observations :
- The 2,2-dimethoxyethyl group in the target compound increases steric bulk and hydrophilicity compared to simpler thioethers like 4-(methylthio)phenol .
- Probucol’s bis-phenol structure with bulky tert-butyl groups highlights how sulfur bridges enhance thermal stability and pharmaceutical utility .
Chemical Properties
- Acidity: The electron-donating methoxy groups in this compound likely lower phenol acidity (higher pKa) compared to 4-(methylthio)phenol, where the methyl group exerts a weaker electron-donating effect .
- Reactivity : The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones. Bulkier substituents may slow this process compared to smaller analogs .
Physical Properties
Notes:
- The target compound’s dimethoxyethyl group may enhance solubility in polar aprotic solvents compared to 4-(methylthio)phenol .
- Probucol’s high molecular weight and tert-butyl groups contribute to its low aqueous solubility, typical for lipid-lowering agents .
Preparation Methods
Reaction Conditions
-
Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature : 25–80°C
-
Atmosphere : Inert gas (e.g., nitrogen) to prevent thiol oxidation
This method benefits from simplicity and high atom economy. However, the availability of bromoacetaldehyde dimethyl acetal poses a challenge. Industrial-scale adaptations often employ distillation or recrystallization for purification.
Ullmann-Type Coupling
Copper-mediated coupling of 4-iodophenol with 2,2-dimethoxyethanethiol enables C–S bond formation. This method, inspired by protocols in polyphenol synthesis, leverages the Ullmann reaction’s tolerance for aromatic substrates.
Key Parameters
-
Catalyst : Copper(I) iodide (CuI)
-
Ligand : 1,10-Phenanthroline
-
Base : Cesium carbonate (Cs₂CO₃)
-
Solvent : Dimethyl sulfoxide (DMSO)
-
Temperature : 100–120°C
Yields depend on the electronic effects of the phenolic hydroxyl group, which activates the ring for substitution. Comparative studies suggest that electron-donating groups enhance reactivity, though over-substitution is a risk.
Mitsunobu Reaction
Adapting the Mitsunobu reaction for thioether synthesis, 4-hydroxyphenol reacts with 2,2-dimethoxyethanethiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method circumvents the need for pre-functionalized aryl halides.
Mechanistic Insights
-
Oxidation : DEAD oxidizes PPh₃, generating a phosphine oxide intermediate.
-
Nucleophilic Attack : The thiolate attacks the activated phenol, forming the S–C bond.
Limitations :
-
High reagent costs
-
Sensitivity to moisture
Despite these drawbacks, the Mitsunobu approach achieves regioselectivity, making it valuable for lab-scale synthesis.
Palladium-Catalyzed C–S Coupling
Palladium catalysts, widely used in cross-coupling reactions, facilitate the union of 4-bromophenol with 2,2-dimethoxyethanethiol. This method mirrors hydrogenation techniques described in ketone reductions.
Protocol
-
Catalyst : Palladium on carbon (Pd/C)
-
Ligand : BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl)
-
Base : Triethylamine (Et₃N)
-
Solvent : Acetic acid or ethanol
-
Pressure : 15–400 psig H₂
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the thiolate and reductive elimination. Hydrogenation conditions (e.g., 80°C, 300 psig H₂) ensure complete conversion.
Comparative Analysis of Methods
Q & A
Q. Methodological Answer :
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether group .
- Oxidative stability : Add antioxidants (e.g., BHT) to solutions and purge with argon to mitigate disulfide formation .
Advanced: How can researchers resolve contradictions in reported catalytic activity of thiophenol derivatives?
Methodological Answer :
Discrepancies in catalytic efficiency (e.g., vs. 17) may arise from:
- Substituent effects : Electron-withdrawing groups on the aryl ring reduce sulfur’s nucleophilicity.
- Reaction medium : Polar aprotic solvents (e.g., DMSO) stabilize transition states in cross-coupling reactions.
Validate hypotheses via kinetic isotope effect (KIE) studies and Hammett plots to correlate substituent electronic effects with reaction rates .
Basic: What are the key applications of this compound in materials science?
Q. Methodological Answer :
- Liquid crystals : The dimethoxyethyl group enhances mesophase stability in thiophenol-based LCs (analogous to ’s cyclohexylphenol derivatives) .
- Polymer precursors : Thioether linkages enable radical-initiated polymerization for conductive polymers .
Advanced: What computational tools are recommended for modeling its interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
